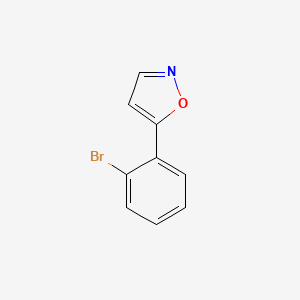

5-(2-Bromophenyl)isoxazole

説明

Historical Context and Significance of the Isoxazole (B147169) Heterocycle

The journey of isoxazole chemistry began in 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. researchgate.net This discovery opened the door to a new class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. nih.gov The isoxazole ring is characterized by its aromatic nature, yet it possesses a labile N-O bond, which under specific conditions, allows for ring-opening reactions, making it a versatile synthetic intermediate. wikipedia.orgresearchgate.net This unique reactivity has made isoxazoles valuable building blocks in organic synthesis for creating complex molecules. researchgate.nettaylorandfrancis.com

The significance of the isoxazole heterocycle extends beyond its chemical curiosity. Isoxazole derivatives are found in various natural products, such as ibotenic acid and muscimol, and form the core of numerous pharmaceutical drugs. researchgate.netwikipedia.orgajrconline.org Their ability to act as bioisosteres for other functional groups and their diverse pharmacological profiles have cemented their importance in medicinal chemistry. nih.gov

Overview of Substituted Isoxazoles in Academic Research

Substituted isoxazoles are a major focus of academic research due to their broad spectrum of biological activities. nih.govnih.govrsc.org The ability to introduce a wide array of substituents at various positions on the isoxazole ring allows for the fine-tuning of their physicochemical and biological properties. nih.gov Researchers have extensively explored synthetic methodologies to create diverse isoxazole libraries, including transition metal-catalyzed cycloadditions and microwave-assisted syntheses. rsc.orgrsc.orgresearchgate.net

These synthetic efforts have led to the discovery of isoxazole derivatives with a range of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgontosight.ai The versatility of the isoxazole scaffold continues to inspire the design and synthesis of novel compounds with tailored functionalities for various scientific applications.

Rationalization for Focusing on 5-(2-Bromophenyl)isoxazole within Isoxazole Chemistry

Within the vast family of isoxazole derivatives, this compound presents a compelling case for focused study. The presence of a bromine atom on the phenyl ring at the 5-position of the isoxazole core introduces a key functional handle for further chemical modifications. This bromine atom can participate in a variety of cross-coupling reactions, allowing for the facile introduction of new substituents and the construction of more complex molecular architectures.

Furthermore, the "2-bromo" substitution pattern on the phenyl ring can induce specific conformational preferences and electronic effects that may influence the molecule's interaction with biological targets. This makes this compound an intriguing candidate for structure-activity relationship (SAR) studies in drug discovery and a valuable building block in materials science. chemimpex.comcymitquimica.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWXQDRNFECMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370827 | |

| Record name | 5-(2-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-52-3 | |

| Record name | 5-(2-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 5-(2-bromophenyl)-3-phenylisoxazole, recorded in deuterochloroform (CDCl₃), the protons of the 2-bromophenyl group and the isoxazole (B147169) ring exhibit characteristic signals. rsc.org The proton at position 4 of the isoxazole ring (H-4) typically appears as a singlet, though in this substituted example, it is observed at 7.29 ppm. rsc.org The protons on the 2-bromophenyl ring display a complex splitting pattern due to spin-spin coupling.

The aromatic region shows distinct multiplets corresponding to the four protons of the bromophenyl substituent. A doublet of doublets at δ 7.93 ppm is assigned to the proton ortho to the isoxazole ring, while another doublet of doublets at δ 7.74 ppm corresponds to the proton adjacent to the bromine atom. rsc.org A triplet of doublets at δ 7.31 ppm and a multiplet around δ 7.45 ppm account for the remaining two protons on the phenyl ring. rsc.org The specific chemical shifts and coupling constants are instrumental in confirming the substitution pattern.

¹H NMR Data for the 5-(2-Bromophenyl)isoxazole Moiety in 5-(2-bromophenyl)-3-phenylisoxazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Isoxazole H-4 | 7.29 | s (singlet) | - |

| Aromatic H | 7.93 | dd (doublet of doublets) | 7.8, 1.6 |

| Aromatic H | 7.74 | dd (doublet of doublets) | 8.1, 1.1 |

| Aromatic H | 7.45 | m (multiplet) | - |

| Aromatic H | 7.31 | td (triplet of doublets) | 7.8, 1.7 |

Data obtained in CDCl₃ at 600 MHz. rsc.org

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. In the spectrum of 5-(2-bromophenyl)-3-phenylisoxazole, the carbons of the isoxazole ring and the bromophenyl group are clearly distinguishable. rsc.org The isoxazole ring carbons (C3, C4, and C5) show characteristic chemical shifts, with C3 and C5 appearing at lower fields (δ 162.9 and δ 168.1, respectively) due to their attachment to electronegative heteroatoms. rsc.org The C4 carbon is observed further upfield at δ 102.4. rsc.org

The carbons of the 2-bromophenyl group also appear in the aromatic region of the spectrum. The carbon atom directly bonded to the bromine (C-Br) is found at approximately δ 121.3 ppm, while the carbon attached to the isoxazole ring (C-isoxazole) is located at δ 128.5 ppm. rsc.org The remaining four aromatic carbons resonate between δ 127.9 and δ 134.4 ppm. rsc.org

¹³C NMR Data for the this compound Moiety in 5-(2-bromophenyl)-3-phenylisoxazole

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C3 | 162.9 |

| Isoxazole C4 | 102.4 |

| Isoxazole C5 | 168.1 |

| Aromatic C (C-Br) | 121.3 |

| Aromatic C (C-isoxazole) | 128.5 |

| Aromatic CH | 134.4 |

| Aromatic CH | 131.2 |

| Aromatic CH | 130.3 |

| Aromatic CH | 127.9 |

Data obtained in CDCl₃ at 151 MHz. rsc.org

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the 2-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, definitively assigning the signals for C4-H4 and the CH groups of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the quaternary carbons and confirming the connection between the two ring systems. It would show correlations over two to three bonds, such as from the isoxazole H-4 to carbons C5 and C3, and from the phenyl protons to the carbon atom bonded to the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space proximity of protons, which is particularly useful for determining the preferred conformation and stereochemistry in related, more complex isoxazole derivatives. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds.

The isoxazole ring, being a planar heterocyclic system, has 18 normal vibrational modes. mostwiedzy.pl These include in-plane and out-of-plane vibrations. The IR spectrum of an isoxazole-containing compound is characterized by several key absorption bands:

C=N Stretching: This vibration typically appears in the region of 1570-1600 cm⁻¹. arabjchem.org

C=C Stretching: A band corresponding to the double bond within the ring is also found in the 1600-1450 cm⁻¹ range.

Ring Stretching (C-O, N-O): The stretching vibrations of the C-O and N-O single bonds within the heterocyclic ring are generally observed between 1300 cm⁻¹ and 1200 cm⁻¹. derpharmachemica.com The combination of these bands confirms the presence of the isoxazole ring structure. derpharmachemica.com

C-Br Stretching: A characteristic absorption band for the carbon-bromine bond is expected at lower frequencies, typically around 740 cm⁻¹. arabjchem.org

Aromatic Vibrations: The phenyl ring introduces its own set of characteristic vibrations, including aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C ring stretching bands in the 1600-1450 cm⁻¹ region, which may overlap with the isoxazole ring vibrations.

Substituents on the isoxazole ring are known to affect the electronic distribution and bond strengths within the ring, leading to shifts in their vibrational frequencies. sciensage.infopsu.edu The electron-withdrawing nature of the 2-bromophenyl group can alter the polarity of the C4-C5 bond and the strength of the weak N-O bond, which is reflected in the precise frequencies and intensities of their corresponding IR absorption bands. psu.edu

Mass Spectrometry (MS)

Mass spectrometry serves as a key analytical tool for the verification of the molecular weight and the clarification of the structure of this compound. This technique provides data on the mass-to-charge ratio of ions, which is fundamental in its characterization.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. This precision allows for the confident determination of the compound's molecular formula. For instance, the calculated exact mass for the protonated molecule of a related compound, 3-(4-Bromophenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazol-4-one ([M+Na]⁺), was determined to be 299.9636, which closely matched the found value of 299.9639. mdpi.com Such a high degree of accuracy between the theoretical and experimental values is a standard method for formula confirmation.

Table 1: Illustrative HRMS Data for a Related Brominated Isoxazole Derivative

| Ion | Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| [M+Na]⁺ | C₁₂H₈BrNO₂Na | 299.9636 | 299.9639 |

Data for 3-(4-Bromophenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazol-4-one illustrates the precision of HRMS. mdpi.com

The mass spectrum of this compound is distinguished by the presence of bromine, which has two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a characteristic M and M+2 isotopic pattern for bromine-containing fragments. While specific fragmentation data for this compound is not detailed in the provided results, the fragmentation of related isoxazole structures involves the cleavage of the isoxazole ring and loss of substituents. For example, general fragmentation mechanisms for isoxazoles have been described, which can include the loss of radicals and small molecules like CO. researchgate.net The analysis of these patterns provides valuable information for structural confirmation.

Table 2: General Fragmentation Pathways in Isoxazole Mass Spectrometry

| Fragmentation Process | Description |

| Ring Cleavage | The isoxazole ring can break apart in various ways, leading to characteristic fragment ions. |

| Loss of Substituents | Fragments corresponding to the loss of the bromo-substituent or parts of the phenyl ring can be observed. |

| Isotopic Pattern | The presence of bromine leads to distinctive pairs of peaks (M, M+2) for bromine-containing ions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous insight into the three-dimensional atomic arrangement of this compound in its solid, crystalline form.

The crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, reveals that the crystal packing is stabilized by C-H...π interactions. researchgate.net In another similar structure, C-H...O and C-H...π intermolecular interactions lead to the formation of molecular stacking. joac.info Hirshfeld surface analysis often confirms that C...H, H...H, and H...Br contacts are major contributors to the crystal packing. joac.info These weak interactions are crucial in determining how the molecules arrange themselves in the crystal lattice.

A significant feature of the molecular structure is the relative orientation of the 2-bromophenyl group and the isoxazole ring. In a similar crystal structure, the dihedral angle between the isoxazole ring and a bromo-substituted benzene (B151609) ring was found to be 23.9(3)°. joac.info Another study on 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole reported a dihedral angle of 25.48° between the isoxazole ring and the bromophenyl ring. researchgate.net This twisted, non-planar conformation is a common feature in such diaryl isoxazoles, influenced by the steric demands of the substituents. joac.inforesearchgate.net

Reactivity and Reaction Mechanisms of 5 2 Bromophenyl Isoxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 5-(2-Bromophenyl)isoxazole is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class in which an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism: initial attack of the electrophile by the nucleophilic aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of this substitution is dictated by the electronic effects of the existing substituents—the bromine atom and the 5-isoxazolyl group.

In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are governed by the nature of the substituents already present on the benzene (B151609) ring. youtube.com Substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Bromine: As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (the arenium ion) through resonance at these positions.

5-Isoxazolyl group: The isoxazole (B147169) ring is generally considered an electron-withdrawing group, thus deactivating the phenyl ring towards electrophilic attack. The orientation can be complex, but heterocycles attached to a benzene ring often direct incoming groups to specific positions based on the distribution of electron density.

Given that both substituents are deactivating, the conditions for electrophilic aromatic substitution on this compound would likely need to be more forcing than for benzene itself. The positions open for substitution are C3', C4', C5', and C6' on the phenyl ring. The directing effects of the bromo and isoxazolyl groups would determine the final product distribution. In many heterocyclic systems, substitution at the 4-position (para) is favored. reddit.com

Nucleophilic Reactions at the Bromine Center

The bromine atom on the phenyl ring serves as a handle for various nucleophilic reactions, most notably through the formation of organometallic intermediates. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds. A primary example is the formation of a Grignard reagent, which involves the reaction of the aryl bromide with magnesium metal. This process inverts the polarity at the carbon atom, turning it from an electrophilic site into a highly nucleophilic one.

Another key transformation is metal-halogen exchange, typically using organolithium reagents like n-butyllithium. This reaction rapidly replaces the bromine atom with lithium, generating a highly reactive aryllithium species. This intermediate can then react with a wide array of electrophiles.

Ring-Opening Reactions and Transformations

The isoxazole ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, providing access to valuable linear structures that can be used in further synthetic elaborations.

Mechanism of Ring-Opening Fluorination

A notable transformation is the ring-opening fluorination of isoxazoles. researchgate.netacs.orgnih.govchemrxiv.orgjyamaguchi-lab.com This reaction has been developed using electrophilic fluorinating agents, such as Selectfluor®. researchgate.netacs.orgnih.gov The proposed mechanism begins with an electrophilic fluorination of the isoxazole ring. researchgate.net This initial step is followed by deprotonation, which triggers the cleavage of the weak N-O bond, leading to the formation of tertiary fluorinated carbonyl compounds. researchgate.netacs.orgnih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups. researchgate.net For the reaction to proceed, the isoxazole typically requires a substituent at the C4 position. researchgate.net When a 5-phenylisoxazole (B86612) lacking a C4 substituent was subjected to these conditions, only electrophilic aromatic fluorination at the C4 position was observed, highlighting the necessity of C4-substitution for the ring-opening pathway. researchgate.net

Reductive Ring Cleavage to Yield Enaminones

The N-O bond of the isoxazole ring is susceptible to reductive cleavage, a transformation that yields β-enaminones. acs.orgresearchgate.net This reaction can be achieved using various reducing systems. Classic methods include catalytic hydrogenation over Raney-nickel or Pd/C. acs.org Other reagents that promote this reductive ring-opening include molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, which provides β-amino enones in good yields. rsc.orgrsc.org A proposed mechanism for the metal-carbonyl-induced reaction involves the formation of a complex between the isoxazole nitrogen and the metal center, followed by the generation of a (β-oxo vinyl)nitrene intermediate that is subsequently reduced. rsc.org More recently, a copper/diamine catalysis system has been identified for the reductive ring-cleavage of isoxazoles, offering a method that is regiospecific and tolerant of many functional groups. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis.

Functionalization of the Bromine Moiety

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction is widely used due to its mild conditions and tolerance for a broad range of functional groups. nih.gov For a substrate like this compound, a Suzuki reaction would allow for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the phenyl ring. The choice of ligands for the palladium catalyst can be crucial, especially when dealing with heterocyclic substrates, to prevent catalyst inhibition and achieve high yields. organic-chemistry.org

The Heck reaction is another cornerstone of palladium catalysis, coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to palladium, insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. youtube.com Applying the Heck reaction to this compound would enable the attachment of various vinyl groups, leading to the synthesis of substituted styrenes and other unsaturated systems. The reaction can be performed under thermal conditions or accelerated using microwave irradiation. arkat-usa.org

The development of robust palladium catalysts has expanded the scope of these reactions, allowing for the efficient coupling of even complex and functionally diverse molecules. nih.govnih.gov

Regioselectivity and Catalyst Optimization

The presence of the bromine atom on the phenyl ring allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The optimization of catalysts and reaction conditions is crucial for achieving high yields and regioselectivity, exclusively at the C-Br bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester. For this compound, this would involve the reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity is highly specific for the C-Br bond, leaving the isoxazole ring intact. Catalyst choice is critical, with palladium complexes bearing phosphine (B1218219) ligands being commonly employed. For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are effective catalysts for coupling aryl bromides. nih.govresearchgate.net The choice of base and solvent also plays a significant role in optimizing the reaction yield. mdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium source, often in the presence of a phosphine ligand and a base. The reaction with this compound would be expected to proceed at the C-Br bond, leading to the formation of a 2-(isoxazol-5-yl)stilbene derivative or related structures, depending on the alkene used. nih.govresearchgate.net Catalyst systems can range from simple palladium salts like Pd(OAc)₂ to more complex palladacycles, which can offer higher stability and activity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne to form an aryl-alkyne bond, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgbeilstein-journals.org The reaction of this compound with a terminal alkyne would yield a 5-(2-(alkynyl)phenyl)isoxazole derivative. The optimization of this reaction often involves the careful selection of the palladium catalyst, copper source, base, and solvent to ensure high yields and prevent side reactions. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org For this compound, this reaction would provide access to a variety of N-aryl amine derivatives. The catalyst system typically consists of a palladium precursor and a bulky electron-rich phosphine ligand. nih.govrug.nl The choice of ligand is crucial for the efficiency of the catalytic cycle. wikipedia.org

Below is an interactive data table summarizing typical catalyst systems and conditions for these cross-coupling reactions, based on general principles and studies on analogous aryl bromides.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-100 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, tBuXPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Other Synthetic Transformations and Derivatizations

Beyond cross-coupling reactions, this compound can be subjected to other synthetic transformations to create a diverse range of derivatives. These reactions can involve the modification of the phenyl ring, the isoxazole ring, or both.

Lithiation and Functionalization: The bromine atom on the phenyl ring can be exchanged with lithium using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the 2-position of the phenyl ring. However, care must be taken as ortholithiation (deprotonation adjacent to the bromine) can be a competing pathway, especially with hindered bases. researchgate.net Furthermore, lithiation can sometimes lead to ring-opening of the isoxazole moiety, depending on the reaction conditions and the stability of the isoxazole ring itself. rsc.org

Ring Transformations: Isoxazole rings can undergo transformations under specific conditions. For example, treatment of certain isoxazole derivatives with nucleophiles can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. nih.govresearchgate.net In a documented case, an isoxazole-4-carbaldehyde (B1288839) derivative reacted with 1,2-diaminobenzenes to form 1,5-benzodiazepine C-nucleosides. nih.gov While this specific transformation has not been reported for this compound, it highlights the potential for the isoxazole ring to serve as a synthon for other heterocycles. Electrophilic fluorinating agents have also been shown to induce ring-opening in some isoxazoles to yield fluorinated carbonyl compounds. researchgate.net

Derivatization of Related Compounds: The synthesis of novel quinazolinone derivatives has been reported starting from a related compound, 3-(4-bromophenyl)isoxazole. In this multi-step synthesis, the isoxazole moiety is incorporated to create complex heterocyclic structures with potential biological activity. researchgate.netum.edu.my This demonstrates the utility of bromophenylisoxazoles as building blocks in medicinal chemistry.

The following table presents a summary of potential derivatization reactions for this compound based on known transformations of similar compounds.

| Reaction Type | Reagents | Product Type |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, then Electrophile (E) | 5-(2-E-phenyl)isoxazole |

| Nitration | HNO₃, H₂SO₄ | 5-(2-Bromo-nitro-phenyl)isoxazole |

| Ring-Opening/Fluorination | Electrophilic Fluorinating Agent | Fluorinated cyano-ketone derivative |

| Ring Transformation | 1,2-Diaminobenzene | Benzodiazepine derivative (by analogy) |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate the electronic structure and properties of molecules with high accuracy. For this compound, these calculations are instrumental in understanding its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized molecular geometry and electronic structure of isoxazole derivatives. researchgate.netejournal.by By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can model the molecule in its ground state, providing a detailed picture of bond lengths, bond angles, and dihedral angles. researchgate.netejournal.by

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For isoxazole derivatives, the HOMO-LUMO energy gap can be calculated to predict their reactivity. asianpubs.org For instance, in a related methoxyphenyl-indolyl-isoxazole, the HOMO-LUMO gap was calculated to be 0.2312 a.u., indicating its potential for biological activity. asianpubs.org These calculations help in understanding charge transfer within the molecule. nih.gov Global reactivity descriptors such as electronegativity (χ), hardness (η), and softness (S) can be derived from HOMO and LUMO energies, offering further insights into the molecule's behavior in chemical reactions. asianpubs.org

Table 1: Illustrative Reactivity Descriptors for an Isoxazole Derivative

| Parameter | Value (a.u.) |

|---|---|

| HOMO | -0.2357 |

| LUMO | -0.0045 |

| Energy Gap (ΔE) | 0.2312 |

| Ionization Potential (I) | 0.2357 |

| Electron Affinity (A) | -0.0045 |

| Electronegativity (χ) | 0.1156 |

| Hardness (η) | 0.1156 |

| Softness (S) | 4.3252 |

Note: Data is illustrative and based on a related isoxazole derivative for demonstrative purposes. asianpubs.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), prone to nucleophilic attack.

In studies of halogenated benzimidazole (B57391) ligands, MEP analysis has been crucial in understanding their binding affinity to dopamine (B1211576) receptors. nih.gov Halogenation was found to increase the positive charge on the aromatic part of the molecule. nih.gov For this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the bromine atom, highlighting these as potential sites for intermolecular interactions. researchgate.net

Spectroscopic Property Predictions

DFT calculations are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (FT-IR). These theoretical predictions are often compared with experimental data to confirm the molecular structure and assign spectral bands.

For a related compound, [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, DFT calculations at the B3LYP/6-311G(d,p) level of theory showed good agreement between the experimental and simulated 1H and 13C NMR spectra. researchgate.netejournal.by Similarly, the vibrational frequencies calculated using DFT were in good agreement with the experimental FT-IR spectrum, allowing for a complete assignment of the vibrational modes. researchgate.netejournal.by Such studies on this compound would provide valuable data for its structural characterization.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Isoxazole Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3047 | 3050-3100 |

| C=N stretch | 1570 | 1565 |

| C=C stretch | 1488 | 1490 |

| N-O stretch | 1404 | 1410 |

Note: Data is illustrative and based on a related diphenyl isoxazole for demonstrative purposes. rjpbcs.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational landscape and flexibility of molecules.

Conformational Analysis and Flexibility

MD simulations can be used to explore the different conformations that this compound can adopt and the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme or receptor.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies on isoxazole derivatives often incorporate solvent effects to provide a more realistic model of their behavior in solution. The inclusion of solvent effects in calculations, for instance, has been shown to stabilize all species in a reaction, with the reagents often being the most stabilized. mdpi.com This stabilization can lead to an increase in the relative energies of transition states. mdpi.com For example, in a study on a [3+2] cycloaddition reaction, the inclusion of methanol (B129727) as a solvent increased the activation energy by 0.9 kcal/mol. mdpi.com Such computational approaches allow for a more accurate prediction of reaction kinetics and thermodynamics in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activity. This approach is instrumental in rational drug design, enabling the prediction of the activity of new, unsynthesized molecules.

Descriptors for Biological Activity Prediction

The predictive power of a QSAR model hinges on the choice of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For isoxazole derivatives, a range of descriptors has been employed to build predictive QSAR models for activities such as anti-inflammatory and antimicrobial effects. researchgate.netnih.govnih.gov

A study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles developed a QSAR model for anti-inflammatory activity. researchgate.net The best model correlated the logarithm of the percent inhibition of edema with the number of acceptable hydrogen bonds. researchgate.net This indicates the importance of hydrogen bonding potential in the anti-inflammatory activity of these compounds.

| Descriptor Type | Example Descriptor | Biological Activity Correlation | Reference |

| Topological | Number of acceptable hydrogen bonds | Anti-inflammatory activity | researchgate.net |

| Constitutional | Substituent effects | Antimicrobial activity | nih.gov |

Correlation with Experimental Biological Data

A crucial step in QSAR modeling is the validation of the model's predictive ability by correlating the predicted biological activities with experimentally determined values. A strong correlation indicates a robust and reliable model.

For the aforementioned series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, a close correlation was observed between the predicted and the observed anti-inflammatory activity for both the training and test sets of compounds. researchgate.netnih.gov This successful correlation validated the developed QSAR model, suggesting its utility in predicting the activity of new derivatives. researchgate.netnih.gov Similarly, QSAR studies on other isoxazole derivatives have demonstrated good predictive capacity for anti-rhinovirus activity. researchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for understanding the mechanisms of chemical reactions based on the analysis of the electron density. It has been successfully applied to elucidate the reaction pathways of isoxazole synthesis, particularly through [3+2] cycloaddition reactions. mdpi.comnih.gov

A comprehensive MEDT study on the [3+2] cycloaddition reaction between aryl-substituted nitrile N-oxides and (E)-3,3,3-tribromo-1-nitroprop-1-ene to form isoxazolines provides significant insights. nih.gov The analysis of the electronic chemical potential indicated that the electron density flows from the nitrile N-oxides to the nitroalkene, classifying the reaction as having a forward electron density flux. nih.gov The study of the potential energy surface showed that the reaction proceeds through a one-step mechanism. nih.gov

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a tool used within MEDT to visualize and analyze chemical bonding. cdnsciencepub.com It provides a clear picture of electron localization in molecules, revealing the positions of core electrons, lone pairs, and covalent bonds.

In the context of reaction mechanisms, ELF analysis of the transition state structures can reveal the nature of bond formation. For instance, in the MEDT study of a coumarin (B35378) nitration reaction, the ELF analysis of the transition state showed the creation of a monosynaptic basin, indicating the formation of a new bond. mdpi.com The electron density of this basin is a result of the global electron density transfer during the polar reaction. mdpi.com Topological analysis of the ELF can also provide criteria for delocalization in conjugated systems. cdnsciencepub.com

Atoms-in-Molecules (AIM) and Independent Gradient Model (IGM) Studies

While specific AIM and IGM studies on this compound were not found, these are common tools used in conjunction with MEDT to provide a deeper understanding of chemical interactions. The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. The Independent Gradient Model (IGM) is a more recent method used to identify and quantify both covalent and non-covalent interactions within a molecular system. These methods would be valuable in providing a more detailed picture of the bonding and reactivity of this compound.

Bonding Evolution Theory (BET)

Bonding Evolution Theory (BET) provides a powerful computational framework for understanding the intricate details of chemical bond changes throughout a chemical reaction. By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact sequence of electronic events, such as the breaking and forming of chemical bonds and the creation and annihilation of lone pairs. This methodology offers a detailed narrative of the transformation from reactants to products.

While specific BET studies on the fully formed this compound molecule are not extensively documented in publicly available research, the principles of BET have been applied to understand the formation of the isoxazole ring itself, which is the core heterocyclic structure of the compound. The most common route to synthesizing the isoxazole ring is through a [3+2] cycloaddition reaction. BET analysis of this type of reaction, particularly involving nitrile oxides (like a substituted benzonitrile (B105546) oxide which would be a precursor to the phenyl-isoxazole structure), reveals a detailed, step-by-step mechanism of bond formation.

A key study investigated the molecular mechanism of the [3+2] cycloaddition reaction between a benzonitrile oxide and various ethylenic derivatives using BET. nih.gov The findings from such studies can be extrapolated to understand the formation of the isoxazole ring in this compound.

The reaction is generally a concerted process, meaning the bonds form in a continuous, albeit not necessarily synchronous, sequence. The BET analysis breaks down this process into distinct phases characterized by Structural Stability Domains (SSDs). researchgate.net Each SSD represents a phase where the fundamental bonding pattern of the reacting system is stable, and the transitions between SSDs mark significant electronic rearrangements.

The general sequence of events for the formation of the isoxazole ring via a [3+2] cycloaddition, as elucidated by BET, is as follows:

Initial State: The reactants, a nitrile oxide and an alkyne or alkene, are separate entities.

Reaction Initiation: As the reactants approach each other, the electron density begins to shift. For a nitrile oxide, the process involves the concerted attack of an oxygen lone pair onto the dipolarophile (the alkene or alkyne) and the attack of the dipolarophile's π-system onto the carbon of the nitrile oxide. nih.gov

Bond Formation Sequence: The BET analysis reveals a specific sequence for the formation of the new single bonds that will constitute the isoxazole ring. In the case of reactions with certain dipolarophiles, the C-N triple bond of the nitrile oxide first converts into a double bond, which is accompanied by the creation of a lone pair on the nitrogen atom. nih.gov Following this, the C-C single bond between the nitrile oxide's carbon and one of the carbons of the dipolarophile is formed. nih.gov Finally, the O-C single bond is established, completing the heterocyclic ring. nih.gov

Final State: The isoxazole ring is fully formed, resulting in a stable aromatic system.

This detailed, step-wise description of bond formation provides a much deeper understanding than what can be inferred from simple reaction diagrams with curly arrows.

Table of Bonding Evolution Events in Isoxazole Formation

The following table summarizes the key electronic events and their sequence during a model [3+2] cycloaddition reaction to form an isoxazole ring, based on BET analysis.

| Step | Event Description | Electron and Bond Changes |

| 1 | Conversion of the C-N triple bond | The triple bond in the nitrile oxide is reduced to a double bond. |

| 2 | Creation of a nitrogen lone pair | A new lone pair is formed on the nitrogen atom of the nitrile oxide. |

| 3 | Formation of the first single bond (C-C) | A new sigma bond is formed between the carbon of the nitrile oxide and a carbon of the dipolarophile. |

| 4 | Formation of the second single bond (O-C) | A new sigma bond is formed between the oxygen of the nitrile oxide and the other carbon of the dipolarophile's double/triple bond, completing the ring. |

This table is a generalized representation based on BET studies of [3+2] cycloaddition reactions forming isoxazole rings. nih.gov

The application of BET to the formation of the isoxazole ring underscores the complexity of chemical reactions, revealing that even concerted processes have a distinct and ordered sequence of electronic events that are not simultaneous.

Conclusion

Applications in Advanced Materials Science and Catalysis Research

Isoxazoles in Material Science

The isoxazole (B147169) moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in the design of novel functional materials. nih.gov Its inherent dipole moment, polarizability, and ability to participate in various intermolecular interactions make it a valuable component in the development of materials with tailored optical, electronic, and physical properties.

Photochromic Materials

Photochromic materials exhibit a reversible change in their optical properties upon exposure to electromagnetic radiation. Isoxazole derivatives have been incorporated into diarylethene compounds, a prominent class of photochromic molecules. For instance, the compound 1-(3,5-dimethyl-4-isoxazolyl)-2-[2-methyl-5-hydroxymethyl-3-thienyl]perfluorocyclopentene has demonstrated notable photochromism in both solution and within a polymethyl methacrylate (B99206) (PMMA) film. This compound also exhibits fluorescent switching properties, making it a candidate for applications in optical data storage. The intrinsic photochemistry of the isoxazole ring itself can be harnessed, offering an alternative to more disruptive, externally-added photo-cross-linkers in chemoproteomic studies. beilstein-journals.org

Electrochemical Probes

The electrochemical properties of isoxazole derivatives have led to their investigation as electrochemical probes. The isoxazole core can be readily functionalized, allowing for the synthesis of a range of compounds with specific electrochemical behaviors. Studies have been conducted on the electrochemical reduction of various isoxazole derivatives using cyclic voltammetry, exploring the effects of different substituents and scan rates on the electrode process. mdpi.com These investigations are crucial for the development of isoxazole-based sensors and other electrochemical devices. Furthermore, isoxazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments, demonstrating their utility in materials protection. researchgate.net

Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell that utilizes a photosensitive dye to absorb sunlight. While research has heavily focused on ruthenium-based and porphyrin sensitizers, organic dyes containing various heterocyclic systems are being explored as cost-effective alternatives. rsc.org Although direct and extensive research on isoxazole-based dyes for DSSCs is not as prevalent as for other heterocycles like oxadiazoles, the fundamental principles of dye design for DSSCs can be applied to isoxazole-containing molecules. nih.govnih.gov The key components of a DSSC are the photoanode, the sensitizer (B1316253) dye, the electrolyte with a redox couple, and the counter electrode. The efficiency of a DSSC is largely dependent on the dye's ability to absorb light and inject electrons into the semiconductor's conduction band. wpmucdn.com The isoxazole ring, with its tunable electronic properties through substitution, presents a potential scaffold for the design of novel sensitizer dyes.

| DSSC Component | Function |

| Photoanode | Typically a nanoporous semiconductor (e.g., TiO2) that provides a large surface area for dye adsorption and acts as an electron acceptor and conductor. |

| Sensitizer Dye | Absorbs incident sunlight and injects electrons into the conduction band of the semiconductor. wpmucdn.com |

| Electrolyte | Contains a redox couple (e.g., I-/I3-) that regenerates the oxidized dye. |

| Counter Electrode | Catalyzes the reduction of the oxidized redox species in the electrolyte. wpmucdn.com |

High Energy Materials

The incorporation of isoxazole rings into molecular structures has been a strategy in the development of high-energy materials. These materials are designed to release large amounts of energy upon decomposition and are characterized by high density and detonation performance. Researchers at the U.S. Army Research Laboratory have synthesized a high-performing energetic material called bis-isoxazole tetranitrate (BITN), which shows potential for use in propulsion and lethality applications due to its insensitive munitions characteristics. researchgate.net The synthesis of various azole-based energetic materials, including those with isoxazole subunits enriched with nitratomethyl or nitratoethyl groups, has been explored to create melt-castable explosives and energetic plasticizers. rsc.org Theoretical studies on oxadiazole-based energetic compounds, which are isomers of isoxazoles, have also been conducted to predict their detonation properties and thermal stability. ijpca.org

| Energetic Material Property | Description |

| Density | A higher density allows for more energetic material to be packed into a given volume, leading to greater energy output. researchgate.netijpca.org |

| Detonation Pressure | The pressure of the shock wave produced by the detonation of the material. researchgate.net |

| Detonation Velocity | The speed at which the detonation wave travels through the material. researchgate.net |

| Thermal Stability | The ability of the material to withstand high temperatures without decomposing, which is crucial for safety and handling. ijpca.org |

Liquid Crystals

The unique structural features of the isoxazole ring, including its strong dipole moment and anisotropic polarizability, make it a favorable component in the design of liquid crystalline materials. mdpi.com The incorporation of the isoxazole core can induce the formation of stable mesophases, such as nematic and smectic phases. mdpi.com Research has shown that the thermal stability and mesomorphic behavior of liquid crystals can be influenced by the presence and substitution pattern of the isoxazole ring. For example, 3,5-diarylisoxazoles have been synthesized and shown to exhibit enantiotropic liquid crystalline properties, with the ability to form Smectic A (SmA) and Smectic C (SmC) mesophases. The synthesis of benzyloxy-terminated isoxazole liquid crystals has also been reported, leading to the characterization of nematic cybotactic (Ncyb), SmA, and SmC mesophases.

| Liquid Crystal Phase | Description |

| Nematic (N) | The molecules have long-range orientational order but no long-range positional order. |

| Smectic A (SmA) | The molecules are arranged in layers with their long axes perpendicular to the layer planes. There is no long-range positional order within the layers. mdpi.com |

| Smectic C (SmC) | Similar to SmA, but the long axes of the molecules are tilted with respect to the layer planes. |

| Nematic Cybotactic (Ncyb) | A nematic phase with short-range smectic-like order. |

Role of 5-(2-Bromophenyl)isoxazole in Catalysis

A comprehensive review of the scientific literature does not indicate that this compound is itself used as a catalyst. Instead, this compound is frequently employed as a reactant or a building block in various chemical syntheses, which are often facilitated by transition metal catalysts.

For instance, the bromine atom on the phenyl ring of this compound makes it a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are catalyzed by palladium complexes and are a powerful tool for forming new carbon-carbon bonds. In this context, this compound serves as an electrophilic partner that can be coupled with various organoboron compounds to generate more complex molecules with potential applications in medicinal chemistry and materials science.

Therefore, while this compound is integral to certain catalytic processes, its role is that of a substrate being transformed, rather than a species that accelerates the rate of a chemical reaction. The synthesis of isoxazoles in general often involves catalytic steps, such as the use of gold catalysts for the cyclization of propargylic amides. However, this illustrates the use of catalysts to produce isoxazoles, not the catalytic activity of the isoxazole product itself.

As a Ligand in Transition Metal Catalysis

The nitrogen and oxygen atoms within the isoxazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. While research into the specific coordination chemistry of this compound is an developing area, the broader class of isoxazole-containing ligands has demonstrated significant utility in catalysis. The electronic properties of the isoxazole ring can influence the electron density at the metal center, thereby tuning its catalytic activity.

The presence of the 2-bromophenyl substituent is particularly noteworthy. This group can participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. In such reactions, the carbon-bromine bond can undergo oxidative addition to a low-valent palladium center, initiating a catalytic cycle. This reactivity allows for the in-situ formation of organopalladium species where the isoxazole moiety can act as an ancillary ligand, influencing the stability and reactivity of the catalytic intermediate.

Furthermore, the 2-bromophenyl group can be functionalized to introduce other coordinating groups, leading to the formation of bidentate or pincer-type ligands. For instance, reaction of the bromo-substituent with phosphine-containing nucleophiles could yield novel P,N-ligands. The combination of the "hard" nitrogen or oxygen donors from the isoxazole ring and a "soft" phosphorus donor can create a unique electronic environment at the metal center, which is highly desirable for controlling selectivity in various catalytic transformations.

Table 1: Potential Coordination Modes of this compound Derivatives

| Derivative | Potential Coordination Sites | Potential Applications in Catalysis |

| This compound | Isoxazole Nitrogen, Isoxazole Oxygen | Modulating electronic properties of metal catalysts |

| Phosphine-functionalized derivatives | Isoxazole Nitrogen/Oxygen, Phosphorus | Asymmetric catalysis, Cross-coupling reactions |

| Amine-functionalized derivatives | Isoxazole Nitrogen/Oxygen, Amine Nitrogen | Hydrogenation, Transfer hydrogenation |

As a Precursor for Catalytically Active Species

Beyond its role as a ligand, this compound can serve as a precursor for the synthesis of catalytically active species. The C-Br bond is a versatile functional group that allows for the construction of more elaborate molecular frameworks which can themselves be catalysts or support catalytic activity.

One significant application is in the synthesis of carbazole (B46965) derivatives. Through intramolecular palladium-catalyzed C-H arylation or related cyclization strategies, the 2-bromophenyl group can react with a suitable position on an adjacent aromatic ring (potentially introduced via functionalization of the isoxazole) to form a fused carbazole core. Carbazoles are well-known for their electronic and photophysical properties and have been employed as photocatalysts and in the construction of organic light-emitting diodes (OLEDs).

Moreover, the isoxazole ring itself can be a masked precursor. Under certain reductive or rearrangement conditions, the N-O bond of the isoxazole can be cleaved, leading to the formation of β-enaminoketones or other reactive intermediates. These species can then be used to construct a variety of heterocyclic structures that may possess catalytic activity. For example, subsequent cyclization reactions could lead to the formation of pyridines or pyrimidines, which are common ligands and structural motifs in organometallic catalysts.

Advanced Functional Materials Incorporating this compound Moieties

The unique combination of a reactive handle (the bromo group) and a stable, electron-accepting heterocyclic core makes this compound an attractive monomer for the synthesis of advanced functional materials.

In the realm of polymer chemistry, this compound can be utilized in the synthesis of conjugated polymers. Through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, the bromine atom can be replaced with other aromatic or acetylenic units, leading to the formation of extended π-conjugated systems. The incorporation of the electron-deficient isoxazole ring into the polymer backbone can significantly influence the material's electronic properties, such as its electron affinity and band gap. These properties are crucial for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs.

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Type | Potential Properties | Potential Applications |

| Conjugated Polymers | Tunable electronic properties, High electron affinity | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Metal-Organic Frameworks (MOFs) | Porosity, High surface area, Catalytic sites | Gas storage, Separation, Heterogeneous catalysis |

Furthermore, this compound can be derivatized to create multitopic linkers for the construction of metal-organic frameworks (MOFs). By converting the bromo group into a carboxylic acid or another coordinating functional group, and potentially functionalizing the isoxazole ring as well, ditopic or tritopic linkers can be synthesized. These linkers can then be reacted with metal ions to form highly porous, crystalline materials. The isoxazole moiety within the MOF structure can impart specific chemical functionalities to the pores, influencing their adsorption properties for gases or their catalytic activity for various chemical reactions. The inherent properties of the isoxazole, combined with the design flexibility of MOFs, opens up possibilities for creating materials with tailored functions for applications in gas storage, separation, and heterogeneous catalysis.

Future Research Directions and Unexplored Avenues for 5 2 Bromophenyl Isoxazole

Development of Novel Stereoselective Synthetic Methods

The synthesis of isoxazoles is well-established, with methods like [3+2] cycloaddition reactions of nitrile oxides with alkynes being a common approach. nih.govrsc.org However, the development of stereoselective synthetic methods for chiral isoxazole (B147169) derivatives remains a significant area for advancement. For 5-(2-Bromophenyl)isoxazole, future research could focus on the following:

Asymmetric [3+2] Cycloadditions: The development of chiral catalysts, such as metal complexes with chiral ligands, could enable the enantioselective or diastereoselective synthesis of isoxazole derivatives where a stereocenter is introduced. This would be particularly relevant if further functionalization of the isoxazole or the bromophenyl ring leads to the creation of a chiral molecule.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the alkyne or nitrile oxide precursor could direct the stereochemical outcome of the cycloaddition reaction. Subsequent removal of the auxiliary would provide enantiomerically enriched this compound derivatives.

Organocatalysis: The exploration of chiral organocatalysts for the synthesis of isoxazoles is a rapidly growing field. Applying these methods to the synthesis of this compound could offer a metal-free and environmentally benign approach to chiral derivatives.

The development of such stereoselective methods would be crucial for investigating the differential biological activities of individual stereoisomers, a key aspect in modern drug discovery.

Advanced Mechanistic Investigations Using State-of-the-Art Computational Tools

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel transformations. While the general mechanism of isoxazole formation is understood, detailed computational studies on the synthesis of this compound are lacking. Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to elucidate the transition state geometries and activation energies for various synthetic pathways to this compound. This would provide valuable insights into the regioselectivity and reactivity of the cycloaddition reaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the role of the solvent and other reaction conditions on the reaction mechanism and product distribution. This can aid in the rational selection of solvents and additives to improve reaction efficiency and selectivity.

In Silico Prediction of Properties: Computational tools can be used to predict the physicochemical and pharmacokinetic properties of this compound and its derivatives. This can guide the design of new analogs with improved drug-like properties.

These computational investigations would not only deepen our fundamental understanding of the chemistry of this compound but also accelerate the discovery of new synthetic methods and applications.

Exploration of New Applications Beyond Established Fields

The isoxazole moiety is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgsphinxsai.com The presence of a bromine atom on the phenyl ring of this compound provides a handle for further chemical modification, opening up possibilities for new applications.

Materials Science: The unique electronic properties of the isoxazole ring, coupled with the potential for cross-coupling reactions at the bromine position, make this compound an interesting building block for novel organic electronic materials. Future research could explore its use in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Catalysis: The isoxazole nitrogen atom can act as a ligand for metal catalysts. Derivatives of this compound could be explored as ligands in various catalytic transformations, potentially offering unique reactivity and selectivity. The bromine substituent could also be utilized to anchor the molecule to a solid support, creating heterogeneous catalysts.

Agrochemicals: Isoxazole derivatives have found applications as herbicides and fungicides. researchgate.netindexcopernicus.com The specific substitution pattern of this compound could be explored for the development of new agrochemicals with novel modes of action.

Chemical Probes and Sensors: The isoxazole scaffold can be functionalized to create fluorescent probes for the detection of specific analytes. The reactivity of the carbon-bromine bond could be exploited to attach reporter groups or binding moieties for the development of novel chemical sensors.

The exploration of these new frontiers will undoubtedly unlock the full potential of this compound and its derivatives, leading to advancements in a variety of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Bromophenyl)isoxazole, and how can its purity be validated?

The synthesis of this compound typically involves cyclocondensation reactions or cross-coupling strategies. For instance, derivatives like 5-(heteroaryl)isoxazole can be synthesized using precursors such as 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one, which undergoes cyclization under specific conditions . To validate purity, researchers employ high-performance liquid chromatography (HPLC) with a purity threshold >95% (as standardized in similar isoxazole derivatives) and spectroscopic techniques like -NMR and -NMR for structural confirmation. Mass spectrometry (MS) further ensures molecular weight accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while -NMR confirms carbon frameworks, including isoxazole ring carbons (δ 95–165 ppm) .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Detects functional groups (e.g., C-Br stretch at ~500–600 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (CHBrNO, MW 224.06) .

Advanced Research Questions

Q. How does the position of the bromine substituent on the phenyl ring influence inhibitory activity against glutathione-dependent enzymes?

The substituent position significantly impacts enzyme inhibition. For example:

- Glutathione Reductase (GR): 3-(4-Chlorophenyl)isoxazole (IC = 0.059 μM) shows stronger GR inhibition than its 5-substituted analog (IC = 0.107 μM), highlighting the importance of substituent orientation .

- Glutathione S-Transferase (GST): 3-(4-Bromophenyl)isoxazole acts as a competitive GST inhibitor (IC = 0.099 μM), whereas 5-substituted derivatives exhibit weaker effects. This suggests steric and electronic interactions at the enzyme active site vary with substituent placement .

Methodologically, kinetic assays (e.g., Michaelis-Menten plots) and inhibition type analysis (uncompetitive vs. competitive) are critical for elucidating these differences .

Q. What molecular dynamics (MD) techniques are employed to study the photostability of this compound?

Double photoionization experiments coupled with photoelectron photoion coincidence (PEPIPICO) spectroscopy reveal dissociation pathways of isoxazole derivatives. Density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) simulations model bond-breaking mechanisms and transition states under UV irradiation. These methods predict stability by analyzing fragmentation patterns (e.g., C-Br bond cleavage) and energy barriers .

Q. How can researchers design experiments to evaluate the anticancer potential of this compound derivatives?

- Cell-Based Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using viability assays (MTT) and apoptosis markers (Annexin V/PI staining) .

- Mechanistic Studies:

- Cell Cycle Analysis: Flow cytometry to identify phase-specific arrest (e.g., G1/S).

- Target Identification: Molecular docking to predict interactions with oncogenic proteins (e.g., kinases).

- In Vivo Models: Xenograft studies to assess tumor suppression and pharmacokinetics .

Methodological Notes

- Enzyme Inhibition Assays: Use purified human erythrocyte-derived GR/GST and measure IC/K via spectrophotometric NADPH oxidation (GR) or CDNB conjugation (GST) .

- Synthetic Optimization: Explore Pd-catalyzed cross-coupling for bromophenyl introduction and microwave-assisted cyclization to improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。